![molecular formula C7H5IN2O3 B2698608 4-Iodo-2-nitrobenzamide CAS No. 1261585-43-6](/img/structure/B2698608.png)
4-Iodo-2-nitrobenzamide
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Overview
Description
4-Iodo-2-nitrobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family of organic compounds and is commonly used as a reagent in laboratory experiments. In
Scientific Research Applications
- Mechanism : In non-malignant cells, reduction of this prodrug occurs via the flavoprotein of complex I in mitochondria. However, malignant cells exhibit a deficiency in this hydride transfer, leading to selective synthesis of 4-iodo-3-nitrosobenzamide, which is lethal to cancer cells .
- Role of 4-Iodo-2-nitrobenzamide : This compound has been investigated for its ability to cluster extra centrosomes in cancer cells, mimicking normal mitosis .
Tumoricidal Action and Cancer Therapy
Centrosome Clustering in Cancer Cells
Chemical Biology and Enzyme Inhibition
Mechanism of Action
Pharmacokinetics
It is known that the acid-amide group in 4-iodo-2-nitrobenzamide enhances rapid cellular penetration
Result of Action
The result of 4-Iodo-2-nitrobenzamide’s action is the selective tumoricidal effect in cancer cells . The compound is reduced to a non-toxic amine in non-malignant cells, while in malignant cells, the deficiency in hydride transfer leads to the lethal synthesis of 4-iodo-3-nitrosobenzamide . This selective toxicity is due to the differences in the cellular reducing systems between non-malignant and malignant cells .
Action Environment
The action of 4-Iodo-2-nitrobenzamide is influenced by the cellular environment. The compound’s activation critically depends on the cellular reducing system, which is specific to cancer cells . Therefore, the efficacy and stability of 4-Iodo-2-nitrobenzamide are likely to be influenced by factors that affect this cellular reducing system.
properties
IUPAC Name |
4-iodo-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2O3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRRMIHJGQJADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)[N+](=O)[O-])C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-2-nitrobenzamide |
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